molecular formula C20H23NO2 B12534009 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate CAS No. 681161-60-4

6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate

Cat. No.: B12534009
CAS No.: 681161-60-4
M. Wt: 309.4 g/mol
InChI Key: LCFWDTNMURZJSR-UHFFFAOYSA-N
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Description

6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by two benzene rings connected by a single carbon-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate typically involves the following steps:

    Formation of 6-Methyl[1,1’-biphenyl]-3-ylamine: This can be achieved through a Grignard reaction where 4-bromotoluene reacts with magnesium in the presence of anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.

    Carbamoylation: The 6-Methyl[1,1’-biphenyl]-3-ylamine is then reacted with cyclohexyl isocyanate under controlled conditions to form 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding biphenyl alcohols.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl rings can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl alcohols.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate involves its interaction with specific molecular targets. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, potentially inhibiting or modulating their activity. The cyclohexylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
  • 4,4’-Dimethyl-1,1’-biphenyl
  • N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide

Comparison: 6-Methyl[1,1’-biphenyl]-3-yl cyclohexylcarbamate stands out due to its unique combination of a biphenyl core and a cyclohexylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

681161-60-4

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methyl-3-phenylphenyl) N-cyclohexylcarbamate

InChI

InChI=1S/C20H23NO2/c1-15-12-13-18(14-19(15)16-8-4-2-5-9-16)23-20(22)21-17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,21,22)

InChI Key

LCFWDTNMURZJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(=O)NC2CCCCC2)C3=CC=CC=C3

Origin of Product

United States

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